molecular formula C20H19FN2O4 B028329 1,3-Bis(4-methoxybenzyl)-5-fluorouracil CAS No. 897304-05-1

1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Cat. No.: B028329
CAS No.: 897304-05-1
M. Wt: 370.4 g/mol
InChI Key: GXYGWQHJJWACMQ-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxybenzyl)-5-fluorouracil is a synthetic compound that belongs to the class of fluorinated pyrimidine derivatives It is characterized by the presence of two 4-methoxybenzyl groups attached to the nitrogen atoms at positions 1 and 3 of the uracil ring, and a fluorine atom at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-fluorouracil, which is commercially available or can be synthesized from uracil through fluorination.

    Protection of Amino Groups: The amino groups at positions 1 and 3 of the uracil ring are protected using 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Fluorination: The fluorination of the uracil ring at position 5 is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxybenzyl)-5-fluorouracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom at position 5 can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted uracil derivatives.

Scientific Research Applications

1,3-Bis(4-methoxybenzyl)-5-fluorouracil has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated pyrimidine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Investigated for its potential anticancer properties due to its structural similarity to other fluorinated pyrimidines like 5-fluorouracil.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil involves its interaction with cellular enzymes and nucleic acids. The fluorine atom at position 5 enhances the compound’s ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used anticancer drug with a similar fluorinated pyrimidine structure.

    1,3-Bis(4-methoxybenzyl)uracil: Lacks the fluorine atom but has similar protective groups.

    5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.

Uniqueness

1,3-Bis(4-methoxybenzyl)-5-fluorouracil is unique due to the presence of both 4-methoxybenzyl groups and the fluorine atom, which confer distinct chemical and biological properties. Its dual protective groups enhance its stability and solubility, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-26-16-7-3-14(4-8-16)11-22-13-18(21)19(24)23(20(22)25)12-15-5-9-17(27-2)10-6-15/h3-10,13H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYGWQHJJWACMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=C(C=C3)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635353
Record name 5-Fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897304-05-1
Record name 5-Fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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